
Phthalic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalic acid, sodium salt, also known as sodium phthalate, is a sodium salt of phthalic acid. Phthalic acid is an aromatic dicarboxylic acid with the chemical formula C8H6O4. It is commonly used in the production of plasticizers, dyes, and pigments. Sodium phthalate is a white crystalline solid that is soluble in water and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phthalic acid, sodium salt, can be synthesized through the neutralization of phthalic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where phthalic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The reaction can be represented as follows:
C8H6O4+2NaOH→C8H4O4Na2+2H2O
Industrial Production Methods
In industrial settings, phthalic acid is produced by the catalytic oxidation of naphthalene or ortho-xylene to phthalic anhydride, followed by hydrolysis of the anhydride to phthalic acid. The phthalic acid is then neutralized with sodium hydroxide to produce sodium phthalate .
Analyse Des Réactions Chimiques
Types of Reactions
Phthalic acid, sodium salt, undergoes various chemical reactions, including:
Oxidation: Sodium phthalate can be oxidized to produce phthalic anhydride.
Reduction: Reduction of sodium phthalate can yield phthalide.
Substitution: Sodium phthalate can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or potassium dichromate in acidic conditions.
Reduction: Sodium amalgam in the presence of water.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products Formed
Oxidation: Phthalic anhydride.
Reduction: Phthalide.
Substitution: Phthalate esters and amides.
Applications De Recherche Scientifique
Phthalic acid, sodium salt, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of plasticizers, dyes, and pigments
Mécanisme D'action
The mechanism of action of phthalic acid, sodium salt, involves its interaction with various molecular targets and pathways. It can bind to receptors such as estrogen receptors, progesterone receptors, and peroxisome proliferator-activated receptors (PPARs). These interactions can modulate gene expression and influence cellular processes such as lipid metabolism and inflammation .
Comparaison Avec Des Composés Similaires
Phthalic acid, sodium salt, can be compared with other similar compounds such as:
Isophthalic acid: An isomer of phthalic acid with carboxyl groups at the 1 and 3 positions.
Terephthalic acid: Another isomer with carboxyl groups at the 1 and 4 positions.
Phthalic anhydride: The anhydride form of phthalic acid, used in the production of plasticizers and resins
This compound, is unique due to its solubility in water and its ability to form stable salts, making it useful in various applications.
Propriétés
Numéro CAS |
10197-71-4 |
|---|---|
Formule moléculaire |
C8H6Na2O4 |
Poids moléculaire |
212.11 g/mol |
Nom IUPAC |
sodium;phthalic acid |
InChI |
InChI=1S/C8H6O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);; |
Clé InChI |
NGATWIKLQRJVRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na+] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na].[Na] |
Key on ui other cas no. |
10197-71-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



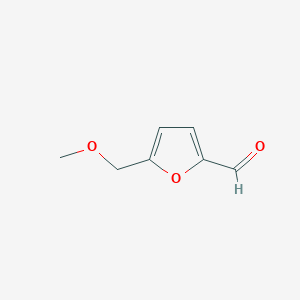
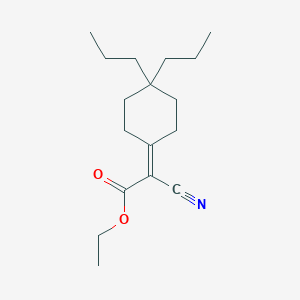



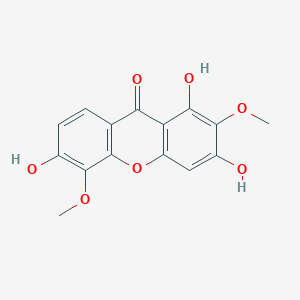
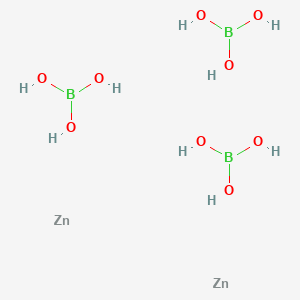



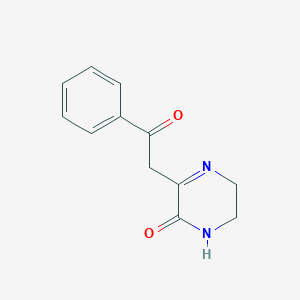

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)
